4-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}morpholine
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Overview
Description
4-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxadiazole ring, and a nitrophenyl group, all connected to a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid through cyclization reactions.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Nitrophenyl Group Introduction: The nitrophenyl group is introduced through nitration reactions using nitric acid and sulfuric acid.
Morpholine Attachment: Finally, the morpholine moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}morpholine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-YL)-1,2,4-oxadiazole Derivatives: These compounds share the oxadiazole and furan rings but differ in other substituents.
Nitrophenyl Morpholine Derivatives: Compounds with similar nitrophenyl and morpholine moieties but different heterocyclic rings.
Uniqueness
4-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-20(22)13-10-11(3-4-12(13)19-5-8-23-9-6-19)16-17-15(18-25-16)14-2-1-7-24-14/h1-4,7,10H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBIGXFPXNTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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